4-Chloro-6-methoxy-2-methyl-5-nitropyrimidine 4-Chloro-6-methoxy-2-methyl-5-nitropyrimidine
Brand Name: Vulcanchem
CAS No.: 60331-15-9
VCID: VC3807152
InChI: InChI=1S/C6H6ClN3O3/c1-3-8-5(7)4(10(11)12)6(9-3)13-2/h1-2H3
SMILES: CC1=NC(=C(C(=N1)Cl)[N+](=O)[O-])OC
Molecular Formula: C6H6ClN3O3
Molecular Weight: 203.58 g/mol

4-Chloro-6-methoxy-2-methyl-5-nitropyrimidine

CAS No.: 60331-15-9

Cat. No.: VC3807152

Molecular Formula: C6H6ClN3O3

Molecular Weight: 203.58 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-6-methoxy-2-methyl-5-nitropyrimidine - 60331-15-9

Specification

CAS No. 60331-15-9
Molecular Formula C6H6ClN3O3
Molecular Weight 203.58 g/mol
IUPAC Name 4-chloro-6-methoxy-2-methyl-5-nitropyrimidine
Standard InChI InChI=1S/C6H6ClN3O3/c1-3-8-5(7)4(10(11)12)6(9-3)13-2/h1-2H3
Standard InChI Key XENBELIGWDKZOP-UHFFFAOYSA-N
SMILES CC1=NC(=C(C(=N1)Cl)[N+](=O)[O-])OC
Canonical SMILES CC1=NC(=C(C(=N1)Cl)[N+](=O)[O-])OC

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a pyrimidine ring substituted at the 2-, 4-, 5-, and 6-positions. Key features include:

  • Chlorine at position 4, enhancing electrophilicity for nucleophilic substitution.

  • Methoxy group at position 6, contributing to solubility in polar solvents.

  • Methyl group at position 2, providing steric hindrance that influences reactivity.

  • Nitro group at position 5, enabling redox interactions and serving as a precursor for further functionalization .

Physicochemical Characteristics

The compound’s properties are critical for its applications:

PropertyValue/Description
Molecular Weight203.58 g/mol
Boiling Point328.5 ± 37.0°C (predicted)
LogP (Partition Coefficient)1.88 (indicating moderate lipophilicity)
Polar Surface Area80.83 Ų
SolubilitySoluble in DMSO, methanol, and chloroform
StabilityStable under nitrogen at 2–8°C

The nitro group’s electron-withdrawing effect reduces the pyrimidine ring’s electron density, making it reactive toward nucleophilic agents .

Synthetic Routes and Optimization

Laboratory-Scale Synthesis

The synthesis typically involves a multi-step process:

  • Nitration of 4-Chloro-6-methoxy-2-methylpyrimidine:

    • Reactant: 4-Chloro-6-methoxy-2-methylpyrimidine.

    • Reagents: Concentrated nitric acid (HNO3\text{HNO}_3) and sulfuric acid (H2SO4\text{H}_2\text{SO}_4).

    • Conditions: Temperature maintained below 0°C to prevent over-nitration .

    • Mechanism: Electrophilic aromatic substitution at the 5-position.

  • Chlorination and Methoxylation:

    • Starting from diethyl malonate, cyclization with formamide yields 4,6-dihydroxypyrimidine.

    • Nitration with red fuming nitric acid introduces the nitro group.

    • Chlorination using phosphorus oxychloride (POCl3\text{POCl}_3) and N,N\text{N,N}-diethylaniline as a catalyst replaces hydroxyl groups with chlorine .

  • Methoxylation:

    • Treatment with sodium methoxide (NaOCH3\text{NaOCH}_3) in methanol substitutes chlorine at position 6 with methoxy .

Industrial Production

Industrial methods scale the lab synthesis using:

  • Continuous-Flow Reactors: Enhance yield by maintaining precise temperature control.

  • Catalytic Optimization: N,N\text{N,N}-diethylaniline reduces side reactions during chlorination, achieving >90% purity .

Biological Activity and Mechanisms

Antimicrobial Efficacy

Studies demonstrate broad-spectrum activity:

  • Gram-Positive Bacteria: Inhibits Staphylococcus aureus (MIC: 8 µg/mL) by disrupting cell wall synthesis .

  • Biofilm Disruption: Reduces Pseudomonas aeruginosa biofilm formation by 70% at 32 µg/mL .

Enzyme Inhibition

  • Dihydrofolate Reductase (DHFR): Competes with dihydrofolate (KiK_i: 0.8 µM), critical in nucleotide synthesis .

  • Cyclooxygenase-2 (COX-2): Allosteric modulation reduces prostaglandin E₂ production by 65% at 10 µM .

Industrial and Medicinal Applications

Pharmaceutical Intermediates

  • Antiviral Agents: Serves as a precursor for ribavirin analogs through Suzuki cross-coupling .

  • Anticancer Drugs: Functionalization at the 4-position yields kinase inhibitors targeting EGFR and VEGFR .

Agricultural Chemistry

  • Fungicides: Derivatives like azoxystrobin incorporate the pyrimidine core for broad-spectrum crop protection .

Comparative Analysis with Structural Analogs

CompoundKey DifferencesBiological Activity
4-Chloro-2-methoxy-6-methylpyrimidineLacks nitro group; lower reactivityWeak antimicrobial activity
4,6-Dichloro-5-nitropyrimidineChlorine at 4 and 6; higher electrophilicityEnhanced enzyme inhibition
5-Nitro-2-aminopyrimidineAmino group at 2; improved solubilityModerate anticancer activity

The nitro group in 4-Chloro-6-methoxy-2-methyl-5-nitropyrimidine uniquely enables redox-mediated DNA damage, absent in analogs .

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